Propane-2-sulfonate

Description

Contextualization and Chemical Significance within Organosulfur Chemistry

Organosulfur chemistry is a broad field focused on the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and technology, from essential amino acids like cysteine and methionine to pharmaceuticals such as penicillin and sulfa drugs. wikipedia.org Within this domain, sulfonic acids (R-S(=O)₂-OH) and their conjugate bases, sulfonates (R-S(=O)₂-O⁻), represent a significant functional group class. wikipedia.org

Propane-2-sulfonate's significance stems from its identity as a simple, non-aromatic alkanesulfonate. Alkanesulfonates are noted for being strong acids and are typically soluble in organic solvents. wikipedia.org Their primary relevance in contemporary research often relates to their role in biogeochemical cycles, particularly the sulfur cycle. Certain microorganisms can utilize alkanesulfonates as a source of sulfur for growth, especially under conditions of sulfate (B86663) starvation. nih.govnih.gov This biological assimilation is a key area of study, highlighting the environmental importance of compounds like this compound.

The chemical properties of this compound are summarized in the table below, based on its conjugate acid, propane-2-sulfonic acid.

| Property | Value |

| IUPAC Name | propane-2-sulfonic acid |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| CAS Number | 14159-48-9 |

| Synonyms | 2-Propanesulfonic acid, Isopropanesulfonic acid |

Data sourced from PubChem. nih.gov

Historical Development of Research on Alkanesulfonates

The study of organosulfur compounds has been integral to the development of organic chemistry. While early research focused on thiols and sulfides, the mid-20th century saw a surge in interest surrounding oxidized sulfur functional groups, driven in part by the discovery of sulfa drugs (sulfonamides) in the 1930s. wikipedia.org This era marked a turning point, demonstrating the profound biological activity of organosulfur compounds and spurring broader investigation into their chemistry.

Research into alkanesulfonates specifically gained momentum as their utility became apparent in various industrial and biological contexts. In the 1970s, patents for acrylic fiber manufacturing began to feature monomers containing the sulfonate group, such as 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS). This work highlighted the valuable properties imparted by the sulfonate group to polymers, including enhanced thermal stability, hydrophilicity, and anionic character over a wide pH range. Concurrently, advances in microbiology and biochemistry began to uncover the role of simple alkanesulfonates in bacterial metabolism, revealing sophisticated enzymatic systems for their degradation. nih.gov

Overview of Key Academic Research Trajectories for this compound

Current academic research involving this compound and related alkanesulfonates is concentrated in a few key areas. These trajectories leverage the unique chemical and biological properties of the sulfonate functional group.

Biochemical and Environmental Research: A primary focus is the bacterial alkanesulfonate monooxygenase system, a metabolic pathway that allows bacteria to cleave the carbon-sulfur bond in alkanesulfonates to acquire sulfur. nih.gov This is crucial for microbial survival in sulfur-limited environments. Research in this area investigates the mechanism of enzymes like SsuD, an alkanesulfonate monooxygenase, which catalyzes the desulfonation of a wide range of organosulfonates. nih.govnih.gov The process involves an FMN reductase supplying a reduced flavin to the monooxygenase, which then oxygenates the substrate, leading to the release of sulfite (B76179). nih.gov Understanding this pathway has implications for bioremediation and microbial ecology.

Polymer and Materials Science: While research may not always use this compound directly, its functional group is central to the design of advanced materials. The hydrophilic and ionic nature of the sulfonate group is exploited to create functional polymers. For instance, monomers like AMPS are copolymerized to produce materials for water treatment, coatings, and hydrogels. researchgate.net The sulfonate group enhances water absorption and transport characteristics within the polymer matrix. Furthermore, sulfonated materials are being investigated for use in composite membranes for proton exchange membrane fuel cells (PEMFCs), where the sulfonic acid groups facilitate proton conduction. researchgate.net

The table below summarizes the key research areas and the role of the sulfonate group.

| Research Trajectory | Role of the Sulfonate Group | Key Applications/Significance |

| Bacterial Sulfur Metabolism | Serves as a bioavailable source of sulfur for microorganisms. | Understanding microbial sulfur acquisition, biogeochemical cycles, and potential for bioremediation. nih.govnih.gov |

| Polymer Chemistry | Imparts hydrophilicity, anionic character, and thermal/hydrolytic stability to polymers. | Development of superabsorbent polymers, water treatment agents, coatings, and biomedical materials. |

| Materials for Energy | Functions as a proton-conducting moiety in polymer electrolyte membranes. | Creation of advanced membranes for fuel cells and other electrochemical devices. researchgate.net |

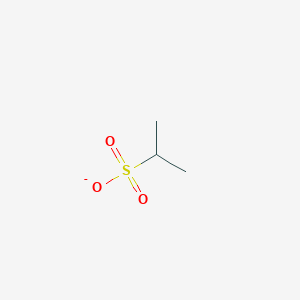

Structure

3D Structure

Properties

Molecular Formula |

C3H7O3S- |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

propane-2-sulfonate |

InChI |

InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6)/p-1 |

InChI Key |

HNDXKIMMSFCCFW-UHFFFAOYSA-M |

SMILES |

CC(C)S(=O)(=O)[O-] |

Canonical SMILES |

CC(C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Propane 2 Sulfonate Systems

Mechanistic Aspects of Chemical Reactions Involving Propane-2-sulfonate Moieties

The this compound moiety, characterized by a sulfonate group attached to the secondary carbon of a propane (B168953) chain, often appears as part of larger molecules, particularly as sulfonate esters. These derivatives play a significant role in organic synthesis due to the excellent leaving group capabilities of the sulfonate anion.

Nucleophilic Substitution Reaction Pathways

Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are widely employed to convert alcohols into effective leaving groups for nucleophilic substitution reactions libretexts.orglibretexts.orgperiodicchemistry.comyoutube.com. The inherent poor leaving group ability of the hydroxyl (-OH) group is overcome by transforming it into a sulfonate ester (-OSO₂R), where the resulting sulfonate anion is resonance-stabilized and a weak base libretexts.orglibretexts.orgperiodicchemistry.com. This transformation typically involves the alcohol's oxygen acting as a nucleophile to attack the sulfur atom of a sulfonyl chloride, displacing a halide, which is an SN2-like process at sulfur periodicchemistry.comyoutube.comyoutube.com.

Once formed, sulfonate esters behave analogously to alkyl halides, participating in nucleophilic substitution reactions at the carbon atom bonded to the sulfonate group youtube.com. The mechanism of substitution depends on the substrate's structure: primary alcohols converted to sulfonate esters typically undergo SN2 reactions, while tertiary alcohols react via SN1 mechanisms. Secondary alcohols may react through both pathways libretexts.org. For instance, isopropyl p-toluenesulfonate is utilized in organic synthesis where the sulfonate group facilitates the displacement of the isopropyl moiety by nucleophiles guidechem.com. Furthermore, sulfonate esters, including those derived from propane-2-sulfonic acid, can be deoxygenated through nucleophilic substitution of the sulfonyloxy group by hydride ions thieme-connect.de.

| Alcohol Precursor | Sulfonyl Chloride | Base | Resulting Sulfonate Ester | Leaving Group Ability | Typical Reaction Type |

| Primary/Secondary Alcohols | p-Toluenesulfonyl chloride (TsCl) | Pyridine (Py) or Triethylamine (Et₃N) | Tosylate (e.g., R-OTs) | Excellent | SN2, SN1, Elimination |

| Primary/Secondary Alcohols | Methanesulfonyl chloride (MsCl) | Pyridine (Py) or Triethylamine (Et₃N) | Mesylate (e.g., R-OMs) | Excellent | SN2, SN1, Elimination |

| Secondary Alcohols | Propane-2-sulfonyl chloride | Pyridine (Py) or Triethylamine (Et₃N) | This compound ester | Excellent | SN2, SN1, Elimination |

Radical-Mediated Polymerization Mechanisms of Sulfonated Monomers (e.g., 2-Acrylamido-2-methylpropanesulfonate)

2-Acrylamido-2-methylpropanesulfonate (AMPS) is a significant hydrosoluble monomer that readily undergoes free radical polymerization researchgate.netacs.orgitu.edu.trdntb.gov.uaatamanchemicals.com. The polymerization is typically initiated by thermal initiators such as potassium persulfate (KPS) or azobisisobutyronitrile (AIBN) researchgate.net.

Advanced techniques like reversible-deactivation radical polymerization (RDRP), including atom transfer radical polymerization (ATRP) and reversible addition fragmentation chain transfer (RAFT), are also employed to achieve better control over molecular weight and polymer architecture acs.orgacs.orgatamanchemicals.commdpi.com. Studies indicate that AMPS copolymerization often results in a composition mirroring the monomer feed, suggesting a random distribution of monomer units within the polymer chains itu.edu.tr.

| Parameter | Value/Observation | Reference |

| Monomer Order (AMPS) | 1.94 | researchgate.net |

| Initiator Order (KPS) | 0.49 | researchgate.net |

| Activation Energy (Ea) | 92.7 kJ/mol | researchgate.net |

| Termination Rate Constant ( | 2 x 10⁷ L/mol·s (at 40°C) | researchgate.net |

| Propagation Rate Constant (k_p) | 1 x 10⁵ L/mol·s (at 40°C) | researchgate.net |

Chemical Transformation Pathways in Catalytic Processes

Sulfonate esters serve as versatile substrates and intermediates in various catalytic transformations. Nickel-catalyzed cross-electrophile coupling (XEC) reactions, for instance, utilize alkyl sulfonates as electrophiles to form new carbon-carbon bonds, notably in the synthesis of cyclopropanes from 1,3-diols via their dimesylate derivatives nih.gov. These reactions typically involve oxidative addition of the nickel catalyst to the C-S bond of the sulfonate, followed by transmetalation and reductive elimination nih.gov.

Other catalytic systems also leverage sulfonate functionalities. Ytterbium(III) trifluoromethanesulfonate (B1224126) acts as a catalyst for the formation of alkyl tosylates from alcohols and sulfonic acid anhydrides organic-chemistry.org. In electrocatalysis, alkyl sulfonate surfactants, such as sodium dodecyl sulfonate (SDS), can mediate the electroreduction of carbon dioxide over copper catalysts, influencing catalyst activity and product selectivity by modifying the copper species and intermediate adsorption rsc.org. Furthermore, the deoxygenation of alcohols via their sulfonate ester derivatives can be facilitated by catalytic systems, such as palladium on carbon in the presence of aluminum chloride for benzylic alcohol hydrogenolysis thieme-connect.de.

| Catalyst System | Substrate Type | Reaction Type | Transformation Pathway | Product Type | Notes |

| Ni(cod)₂, Ligand | Alkyl sulfonates (e.g., dimesylates) | Cross-electrophile Coupling (XEC) | Intramolecular C-S bond activation, C-C bond formation | Cyclopropanes | Utilizes sulfonates derived from alcohols nih.gov. |

| Yb(OTf)₃ | Alcohols | Sulfonylation | Alcohol + Sulfonic acid anhydride (B1165640) → Sulfonate ester | Alkyl Tosylates | Catalytic formation of sulfonate esters organic-chemistry.org. |

| Cu-based catalyst + SDS (surfactant) | CO₂ | Electrocatalysis | CO₂ electroreduction | Ethylene, Ethanol | SDS (an alkyl sulfonate surfactant) mediates selectivity by modifying Cu species and intermediates rsc.org. |

| Pd/C, AlCl₃ | Benzylic alcohols (as sulfonate derivatives) | Hydrogenolysis (Catalytic Deoxygenation) | Reduction of sulfonate ester via hydrogenolysis | Alkyl groups | Catalytic deoxygenation pathway thieme-connect.de. |

Compound List:

this compound

2-Acrylamido-2-methylpropanesulfonate (AMPS)

p-Toluenesulfonyl chloride (TsCl)

Methanesulfonyl chloride (MsCl)

Propane-2-sulfonyl chloride

Isopropyl p-toluenesulfonate

Potassium persulfate (KPS)

Azobisisobutyronitrile (AIBN)

Lithium triethylborohydride

Nickel(0) bis(cyclooctadiene) (Ni(cod)₂)

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

Sodium dodecyl sulfonate (SDS)

Palladium on carbon (Pd/C)

Aluminum chloride (AlCl₃)

Acrylamide (AAm)

Acrylic acid (AAc)

N,N'-methylenebis(acrylamide) (BAAm)

Methyl methacrylate (B99206) (MMA)

2-Hydroxyethyl methacrylate (HEMA)

Advanced Spectroscopic and Analytical Characterization of Propane 2 Sulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is fundamental for determining the molecular structure and conformation of propane-2-sulfonate and its related compounds mdpi.comresearchgate.netlibretexts.org. ¹H NMR spectra typically reveal characteristic signals for the methyl protons and the methine proton, providing information about their chemical environment and coupling patterns researchgate.netchemicalbook.com. For this compound (CH₃-CH(SO₃⁻)-CH₃), the two equivalent methyl groups are expected to appear as a doublet due to coupling with the adjacent methine proton, while the methine proton is anticipated to show a septet. The chemical shift of the methine proton is influenced by the electron-withdrawing sulfonate group, typically appearing at a more downfield position compared to simple alkanes chemicalbook.com. ¹³C NMR provides complementary information by identifying distinct carbon environments. The methyl carbons would resonate in one region, while the methine carbon, directly bonded to the sulfonate group, would appear at a significantly different, typically more deshielded, chemical shift mdpi.comlibretexts.org. These spectral fingerprints allow for unambiguous structural confirmation and can also provide insights into conformational preferences if dynamic processes are slow on the NMR timescale.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound tsijournals.comvulcanchem.commsu.eduresearchgate.netresearchgate.netresearchgate.netscispace.comrsc.orgcapes.gov.brtandfonline.comtandfonline.com. The sulfonate group (SO₃⁻) is characterized by strong absorption bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹. Specifically, asymmetric and symmetric S=O stretching vibrations are prominent, often appearing around 1150-1195 cm⁻¹ and 1030-1075 cm⁻¹, respectively tsijournals.comresearchgate.netresearchgate.netresearchgate.netscispace.comrsc.orgunitechlink.cominstanano.com. C-H stretching vibrations from the propyl chain are observed in the region of 2850-3000 cm⁻¹ tsijournals.comscispace.comrsc.org. The presence of a C-S bond also contributes to characteristic absorptions, often found in the lower wavenumber region researchgate.netrsc.org. FT-IR is invaluable for confirming the presence of the sulfonate moiety and assessing the success of synthesis or modification processes capes.gov.brtandfonline.comchemmethod.com.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass Spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), are essential for determining the molecular weight and identifying fragmentation patterns of this compound and its derivatives vulcanchem.comnih.gov. In electrospray ionization (ESI) MS, this compound is typically detected as its deprotonated molecular ion [M-H]⁻ with a mass-to-charge ratio (m/z) corresponding to its molecular weight nih.gov. Fragmentation can occur through various pathways, such as cleavage of C-C bonds or loss of SO₃, providing structural information. For instance, a fragment ion at m/z 123.0113 ([M-H]⁻) has been reported for propane-2-sulfonic acid nih.gov. Analyzing these fragments helps in confirming the compound's identity and elucidating its structure, especially when dealing with complex mixtures or unknown derivatives arizona.educhemguide.co.uk.

Advanced Chromatographic Separation Methods

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are vital for the separation, purification, and quantification of this compound msu.eduresearchgate.netgoogle.comthermofisher.comnih.govresearchgate.netijpsr.comnih.govresearchgate.netchemijournal.comresearchgate.net. Ion chromatography is well-suited for separating ionic species like sulfonates, often employing suppressed conductivity detection. Mobile phases containing KOH, with gradient elution, or specific eluents like LiOH with acetonitrile, are commonly used on anion-exchange columns (e.g., IonPac AS11, AS14A, AS18) to achieve baseline separation of various sulfonates google.comthermofisher.comresearchgate.netijpsr.com. Reversed-phase HPLC, sometimes with ion-pairing agents or specific mobile phase additives like hexane (B92381) sulfonic acid salt, can also be employed for separating polar compounds like sulfonic acids and their derivatives nih.govchemijournal.comresearchgate.net. These methods are crucial for assessing purity and quantifying the compound in complex matrices researchgate.netnih.gov.

Thermal Analysis (Thermogravimetric Analysis, TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of this compound and related sulfonated materials mdpi.comscispace.comrsc.orgcapes.gov.brtandfonline.comtandfonline.comchemmethod.comresearchgate.netnih.govdtic.milijcce.ac.ir. TGA typically reveals distinct stages of weight loss as a function of increasing temperature. The initial weight loss, often observed between 50°C and 200°C, is generally attributed to the loss of adsorbed water molecules due to the hygroscopic nature of sulfonic acids and their salts mdpi.comnih.govdtic.mil. A subsequent major weight loss, typically occurring above 200°C, corresponds to the decomposition of the organic backbone or the desulfonation process mdpi.comnih.govdtic.mil. For example, decomposition of SO₃H groups in sulfonated carbonaceous materials has been observed around 230°C mdpi.com. The thermal stability can be affected by the degree of sulfonation and the presence of counter-ions nih.govdtic.mil.

Morphological Characterization using Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of this compound, particularly when it exists in a solid state, such as in salts or as part of a composite material capes.gov.brtandfonline.comtandfonline.comijcce.ac.irresearchgate.netthermofisher.com. SEM provides high-resolution images that reveal details about particle size, shape, and surface texture. For instance, SEM has been used to examine the morphology of polyaniline doped with various sulfonic acids, showing changes in surface features depending on the counterion used capes.gov.brtandfonline.comtandfonline.com. It can also be used to observe the formation of salts or crystalline structures researchgate.netthermofisher.com. Environmental SEM (ESEM) can further allow for the observation of morphological changes under varying humidity conditions thermofisher.com.

Spectrophotometric and Titration Methods for Quantification and Acid Capacity Determination

Spectrophotometric and titration methods are utilized for the quantification and determination of the acid capacity of propane-2-sulfonic acid. While UV-Vis spectroscopy is not typically used for direct quantification of simple sulfonates due to the absence of strong chromophores in the common UV-Vis range, it can be employed if the compound is derivatized or part of a system with UV-Vis active components ijcce.ac.irresearchgate.netresearchgate.netresearchgate.netrsc.org. Potentiometric titration is a standard method for determining the acid capacity and concentration of sulfonic acids researchgate.netrsc.orgconicet.gov.arusgs.govcore.ac.uk. This technique involves monitoring the potential change as a strong base is added to the acidic sample. The equivalence point, indicated by a sharp change in potential, allows for the quantification of the acidic protons. For sulfonic acids, which are strong acids, titration with a strong base like NaOH or KOH is common conicet.gov.arusgs.govcore.ac.uk. These methods are essential for assessing the acidity and concentration of sulfonic acid functional groups in various applications researchgate.netrsc.orgconicet.gov.ar.

Compound List:

this compound

Propane-2-sulfonic acid

Isopropyl sulfonate

Sodium 1-propanesulfonate (B8565668) monohydrate

Acrylamide-2-methylpropanesulfonic acid (AMPS)

Acrylamide (AA)

Methane sulfonic acid

Benzene (B151609) sulfonic acid

Camphor sulfonic acid

1,3,6-Pyrenetrisulfonic acid trisodium (B8492382) salt (P3S)

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium (B8768297) salt (P4S)

Dodecyl benzene sulfonic acid (DBSA)

p-Toluene sulfonic acid (p-TSA)

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

Cyclamate

Folic acid

2-Diazonaphthoquinone-5-sulphonic acid phenyl ester (DNQ)

5-Amino naphthalene-1-sulphonic acid sodium salt

3-Bromopropanesulfonate

Homotaurine (3-aminopropane sulfonic acid)

2-Aminopropane sulfonic acid

Sildenafil sulfonic acid

Isopropyl methyl sulfone

3-(Propylthio)propane-1-sulfonic acid

Sodium sulfate (B86663)

Ammonium persulfate

Sodium bisulfite

Ethionic acids

Hydroxyethyl sulfonate (HES)

Sodium vinylsulfonate (SVS)

Dithionate

Sulfate

Chloride

Methanesulfonate

Hexane Sulfonic Acid Salt

Phenylisothiocyanate

Glutathione sulfonic acid

Cysteic acid

Taurine

Sulfuric acid

Theoretical and Computational Chemistry of Propane 2 Sulfonate Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of chemical species like propane-2-sulfonate. These calculations provide insights into molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT calculations are widely employed to determine the most stable molecular geometries and to analyze the electronic structure of chemical compounds. For this compound, DFT can predict optimized bond lengths, bond angles, and torsional parameters, defining its three-dimensional conformation. Studies involving isopropyl sulfonate groups within larger molecules have utilized DFT to explore their local minimum energy conformations nih.gov. These calculations typically involve employing functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve reliable descriptions of molecular structure and electron distribution nih.govresearchgate.net. Analysis of charge distribution, such as Mulliken atomic charges, can reveal the polarity and electron density distribution within the molecule, highlighting the electronegativity of the sulfonate group and the electron-donating nature of the isopropyl alkyl chain. Furthermore, DFT can be used to calculate molecular orbitals, providing insights into bonding and electronic transitions, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies being crucial for understanding electronic properties and reactivity mdpi.comscience.gov. The HOMO-LUMO gap, a key descriptor, indicates the molecule's stability and its propensity for charge transfer science.govbohrium.com.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors, IR Frequencies)

Computational methods are vital for predicting spectroscopic parameters that can be experimentally verified. For this compound, DFT calculations can predict NMR shielding tensors, which are directly related to chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. While specific NMR data for this compound is not detailed in the provided results, studies on related systems demonstrate the capability of DFT to accurately model these parameters nih.govresearchgate.net.

Similarly, DFT is extensively used to calculate Infrared (IR) vibrational frequencies. These calculations provide a theoretical spectrum that can be compared with experimental IR data, aiding in the identification and characterization of functional groups. For instance, studies involving perfluoro isopropyl sulfonate have used DFT to calculate IR spectra for identification purposes navy.mil. The characteristic stretching and bending modes associated with the S-O bonds, C-S bond, and C-H bonds of the isopropyl group would be predictable using these methods.

Analysis of Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) properties describe how a material interacts with intense light, leading to phenomena like frequency doubling. Computational methods, including DFT, are employed to calculate molecular hyperpolarizabilities (e.g., first hyperpolarizability, β), which are key indicators of NLO activity. While direct NLO data for this compound is not explicitly found, studies on related functionalized molecules, such as fullerene derivatives with sulfonate groups, have utilized DFT to calculate dipole moments and related electronic properties nih.govresearchgate.net. These calculations suggest that the electronic distribution and the presence of polar groups like the sulfonate moiety can influence NLO behavior. Further investigations would be needed to quantify the NLO properties of this compound itself.

Chemical Reactivity and Reaction Pathway Modeling

Understanding the chemical reactivity of this compound involves analyzing its potential reaction sites and pathways, often guided by theoretical descriptors.

Conceptual Density Functional Theory in Reactivity Studies

Conceptual Density Functional Theory (CDFT) provides a framework for predicting chemical reactivity using descriptors derived from electronic structure calculations. For this compound, CDFT parameters such as chemical hardness, softness, nucleophilicity, and electrophilicity indices can be computed. Fukui functions, which describe the local density of states at the atomic sites, are particularly useful for identifying reactive centers within the molecule, predicting sites susceptible to nucleophilic or electrophilic attack nih.gov. The HOMO-LUMO gap, as mentioned earlier, also serves as an indicator of reactivity, with smaller gaps generally correlating with higher reactivity mdpi.comscience.gov. The sulfonate group (-SO₃⁻) is generally considered a stable and relatively unreactive functional group under many conditions, but its electronic influence on adjacent atoms or its potential as a leaving group in specific contexts can be explored through CDFT.

Modeling of Stereo Electronic Interactions

Compound Name List:

this compound

Isopropyl sulfonate

Perfluoro isopropyl sulfonate

1-mercapto-3-isopropyl sulfonate (MPSA)

Ethyl isopropyl sulfonate (EiPS)

Molecular Interactions and Chemical Binding Studies

The investigation of molecular interactions and chemical binding involving this compound and its derivatives is a critical area within theoretical and computational chemistry. These studies aim to elucidate the forces governing how this compound moieties associate with other molecules, surfaces, or biological targets, providing insights into their chemical behavior, reactivity, and potential applications. Computational methods, such as Density Functional Theory (DFT) and molecular docking, alongside experimental techniques that inform theoretical models, are instrumental in dissecting these complex relationships.

Computational Approaches to Molecular Interactions

Molecular docking simulations are another key computational technique used to predict the binding modes and affinities of ligands to biological targets. Studies involving this compound derivatives have utilized molecular docking to explore their interactions with enzymes, such as ectonucleotidases. These simulations identify favorable binding poses by assessing interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces between the ligand and amino acid residues within the enzyme's active site researchgate.netrsc.org. Such studies provide quantitative measures of inhibitory potential, often expressed as IC50 values, which reflect the concentration of the inhibitor required to reduce enzyme activity by half researchgate.netrsc.org.

Intermolecular Forces and Binding Phenomena

Protein-Ligand Interactions: The binding of this compound derivatives to proteins is a significant area of study, particularly in the context of drug discovery and biochemical research. Crystallographic studies, which provide high-resolution three-dimensional structures of protein-ligand complexes, offer detailed insights into the atomic-level interactions. For example, the crystal structure of a complex involving a (5-methanoyl-2-nitro-phenyl) this compound derivative bound to a 14-3-3 sigma/p65 complex has been resolved, detailing the precise interactions that stabilize the complex rcsb.org. These experimental data, often complemented by computational analyses, reveal specific hydrogen bonds, van der Waals forces, and electrostatic interactions that mediate binding affinity and specificity. Computational studies, such as molecular docking, further complement these findings by simulating binding events and predicting interaction energies, offering a predictive framework for designing new molecules with enhanced binding characteristics researchgate.netrsc.org.

Metal Ion Interactions: The interaction of this compound derivatives with metal ions is also of considerable interest, particularly in toxicology and bioinorganic chemistry. For instance, 2,3-dimercapto this compound (DMPS) has been studied in the context of mercury binding and transport. Computational studies, including DFT, have been applied to understand the electronic properties and potential interactions of such compounds with metal species. While direct quantitative binding energy data for this compound itself with metals from these studies is limited in the provided context, the mechanism of mercury conjugation and transport by proteins like MRP3 and MRP5, which may involve DMPS in experimental setups, highlights the importance of sulfonate-containing molecules in metal detoxification pathways mdpi.com.

Surface Interactions (Self-Assembled Monolayers - SAMs): this compound moieties can also play a role in surface science, particularly when incorporated into molecules designed to form self-assembled monolayers (SAMs). For example, 1-mercapto-3-isopropyl sulfonate (MPSA) has been studied on gold surfaces. Techniques like vibrational resonant sum-frequency generation (VR-SFG) and near-edge X-ray absorption fine structure (NEXAFS) are used in conjunction with computational modeling to determine the orientation and alignment of these molecules at interfaces. These studies reveal how the polar sulfonate group influences interfacial properties, such as work function, by forming ordered structures with specific orientations, contributing to interfacial dipoles and affecting electronic behavior nih.gov.

Applications in Advanced Chemical and Materials Science

Polymer Chemistry and Functional Materials

Surface Active Properties of Fatty Propane (B168953) Sulfonate Derivatives

Fatty derivatives incorporating the propane sulfonate moiety have demonstrated considerable promise as surfactants, offering a distinct set of properties compared to traditional surfactants. Research indicates that these compounds can be synthesized from fatty alcohols and fatty acids, typically with carbon chain lengths ranging from C10 to C18 jst.go.jp. The resulting structures, such as RiOC₃H₆SO₃Na and RiCOOC₃H₆SO₃Na, exhibit favorable surface-active characteristics, including reduced Krafft points and cloud points, coupled with excellent surface tension reduction and foaming power even at lower concentrations when compared to sodium alkylsulfates jst.go.jp.

Furthermore, anionic sulfonate surfactants, including those derived from propane structures, are noted for their high water solubility, tolerance to hard water, electrolytes, and caustic solutions, and their efficacy in removing greasy soils google.comgoogle.com. Alkyl glycoside hydroxypropyl sulfonates (APGSHS), prepared using sodium 3-chloro-2-hydroxypropane sulfonate, exhibit enhanced solubility, foaming, and detergency, alongside notable mildness compared to other surfactants researchgate.net. Long-chain sulfonate betaine (B1666868) surfactants also offer advantages such as temperature resistance, good salt resistance, and a broad isoelectric point range, broadening their applicability in various formulations google.com.

Table 1: Surface Active Properties of Fatty Propane Sulfonate Derivatives

| Derivative Type | CMC Relation (log CMC vs N) | CMC Relation (log CMC vs L) | Hydrophilic Group Impact (-CH₂ units) |

| RiOC₃H₆SO₃Na | log CMC = 1.15 - 0.292 N | log CMC = 3.09 - 0.233 L | -O-: 1.4 |

| RiCOOC₃H₆SO₃Na | log CMC = 0.99 - 0.296 N | log CMC = 3.17 - 0.233 L | -COO-: 0.7 |

Note: N represents the number of carbon atoms in the alkyl chain (Ri), and L is the length of the surface active ion in Angstroms.

Applications in Chemical Energy Storage Systems (e.g., Anolytes in Flow Batteries)

Sulfonate-containing compounds, often synthesized using propane sultone as a precursor, are emerging as critical components in advanced electrochemical energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). These molecules are engineered to function as electrolytes, with a focus on their role as anolytes (negative electrode active materials) due to their redox activity and solubility.

One significant area of research involves alkyl sulfonate anthraquinones, synthesized using propane sultone and various dihydroxyanthraquinones. For instance, 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (B42736) (1,4-AQPSH₂) has been evaluated as an anodolyte in neutral water-based organic redox flow batteries when paired with 4-OH-TEMPO as the catholyte cip.com.cn. Such systems have demonstrated promising performance, including an open-circuit voltage (OCV) of approximately 1.0 V. At a current density of 60 mA·cm⁻², these batteries have achieved a Coulombic efficiency (CE) of 97%, an energy efficiency (EE) of 68%, and a voltage efficiency (VE) of 69%, maintaining stable discharge capacity over 75 charge-discharge cycles cip.com.cn.

Sulfonate-based triazine derivatives have also been developed as advanced anolytes for AORFBs, capable of storing multiple electrons through reversible redox processes acs.orgresearchgate.net. Compounds like (SPr)₃4TpyTz exhibit fast kinetics and high diffusion coefficients, contributing to efficient energy storage. In flow battery configurations, these triazine anolytes have shown excellent stability, with no capacity decay observed over 80 cycles at 60 mA/cm², maintaining CE near 100% and voltage/energy efficiencies in the range of 83.7% to 36.9% depending on the current density acs.orgresearchgate.net. Furthermore, a capacity retention of 93.8% was reported after 500 cycles at 60 mA/cm², underscoring their potential for long-term cycling stability acs.orgresearchgate.net.

Other sulfonate-functionalized molecules also play roles in flow battery technologies. Viologen derivatives incorporating alkyl sulfonate groups have shown good solubility, chemical reversibility, and cycling stability when used as negative electrolyte materials in neutral pH redox-flow batteries osti.gov. While primarily investigated as catholytes, imidazolium (B1220033) ferrocene (B1249389) bis-sulfonate salts, such as disodium (B8443419) ferrocene-1,1′-bis(sulfonate) (1,1′-FcDS), have also been developed for their high solubility in redox flow battery applications nsf.gov. Additionally, compounds like 3-(1-hydro-imidazolium-3-yl)-propane-1-sulfonate (Him-pS) are utilized as additives in proton-conductive membranes for vanadium redox flow batteries, enhancing ion transport and selectivity researchgate.net.

Environmental Chemistry and Biogeochemical Cycling of Organosulfonates

Abiotic Degradation Pathways and Environmental Transformation Products

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes such as photolysis (by light) and hydrolysis (by water). For simple alkyl sulfonates, the direct C-S bond is notably resistant to abiotic cleavage under typical environmental conditions. This stability means that abiotic degradation is generally a slow process for this class of compounds compared to compounds with more labile functional groups, such as organosulfate esters.

While specific studies on the abiotic degradation of propane-2-sulfonate are limited, general principles of environmental chemistry suggest potential, albeit slow, pathways:

Photolysis : Direct photolysis could occur if the molecule absorbs light, or indirect photolysis could be initiated by reactive species in the environment (e.g., hydroxyl radicals). For some short-chain perfluorinated sulfonates, photolysis has been observed, though they are generally more resistant to degradation than their longer-chain counterparts. However, simple, non-fluorinated alkyl sulfonates lack strong chromophores to absorb sunlight efficiently, making direct photolysis a minor pathway.

Hydrolysis : The sulfonate group is a poor leaving group, and the C-S bond is strong, rendering alkyl sulfonates resistant to hydrolysis under normal environmental pH and temperature. In contrast, alkyl sulfates (containing a C-O-S link) hydrolyze more readily.

Due to this inherent stability, significant abiotic transformation of this compound into other products is not considered a primary environmental fate pathway. The persistence of the C-S bond means that breakdown and mineralization are predominantly reliant on biological mechanisms.

Microbial Degradation Mechanisms of Related Organosulfonates (e.g., Dihydroxypropanesulfonate)

Microbial catabolism is the principal route for the degradation of organosulfonates. While pathways for this compound are not extensively detailed, comprehensive research on the closely related and globally abundant compound 2,3-dihydroxypropanesulfonate (DHPS) provides significant insight into the enzymatic strategies bacteria employ to cleave the C-S bond. DHPS is a key intermediate in the breakdown of sulfoquinovose, a sugar produced in massive quantities by photosynthetic organisms.

Bacteria have evolved distinct pathways for DHPS degradation under both aerobic and anaerobic conditions.

Aerobic Degradation: In aerobic environments, bacteria such as Cupriavidus pinatubonensis and marine Roseobacter species utilize a series of oxidation steps before cleaving the C-S bond.

Oxidation: The pathway is initiated by NAD(P)+-dependent dehydrogenases that oxidize the hydroxyl groups of DHPS. In C. pinatubonensis, a racemase activity involving two dehydrogenases (HpsO and HpsP) interconverts the (S)- and (R)-enantiomers of DHPS. A third dehydrogenase (HpsN) then oxidizes (R)-DHPS to (R)-sulfolactate.

Desulfonation: The resulting sulfolactate is cleaved by a sulfolyase enzyme, (R)-sulfolactate sulfolyase (SuyAB), which breaks the C-S bond to release sulfite (B76179) (SO₃²⁻) and pyruvate. The released sulfite is typically oxidized to sulfate (B86663) (SO₄²⁻) and excreted.

Marine bacteria like Roseovarius nubinhibens employ alternative desulfonation strategies for sulfolactate, including pathways that proceed via intermediates like (S)-cysteate or sulfoacetaldehyde.

Anaerobic Degradation: In the absence of oxygen, different enzymatic machinery is required. Anaerobic bacteria, including those in marine sediments and the human gut, have been found to utilize oxygen-sensitive glycyl radical enzymes (GREs) for DHPS degradation. Two distinct radical-based mechanisms have been identified:

C-S Cleavage by DHPS-sulfolyase (HpsG): In sulfate- and sulfite-reducing bacteria, the enzyme HpsG directly attacks the C-S bond of DHPS. This radical-mediated cleavage releases sulfite, which these bacteria can then use as a terminal electron acceptor in their respiration, ultimately producing hydrogen sulfide (B99878) (H₂S).

C-O Cleavage by DHPS-dehydratase (HpfG): In fermenting bacteria, the enzyme HpfG catalyzes the cleavage of a C-O bond, generating 3-sulfopropionaldehyde. This intermediate is subsequently reduced to 3-sulfopropanesulfonate.

The table below summarizes the key enzymes involved in the microbial degradation of the related organosulfonate, DHPS.

Contribution to Global Sulfur Biogeochemical Cycles

The microbial degradation of organosulfonates is a critical, though sometimes overlooked, component of the global sulfur cycle. These compounds act as a significant reservoir of reduced sulfur in both terrestrial and marine environments. The cleavage of the C-S bond by sulfonatase or sulfolyase enzymes is the key step that links this organic sulfur pool back to the inorganic sulfur cycle.

The process contributes to the biogeochemical cycle in two primary ways, depending on the environment:

In Aerobic Environments: The desulfonation of compounds like DHPS releases sulfite (SO₃²⁻). This sulfite is rapidly oxidized, either enzymatically by the same bacteria or abiotically, to sulfate (SO₄²⁻). Sulfate is the most abundant form of sulfur in seawater and a primary nutrient for plants and phytoplankton, thus completing the cycle by making the sulfur available for re-assimilation into organic matter.

In Anaerobic Environments: The degradation of organosulfonates provides a direct source of sulfite for sulfate- and sulfite-reducing bacteria (SSRB). These organisms use sulfite as a respiratory electron acceptor, reducing it to hydrogen sulfide (H₂S). This process is a key part of anaerobic sulfur cycling in sediments and anoxic waters and directly links the degradation of plant- and algae-derived organic matter to the production of sulfide, a potent toxicant and geochemical agent.

Therefore, the metabolism of simple organosulfonates like this compound and its relatives represents a vital link between the planet's vast biomass-associated sulfur and the inorganic sulfur pools that drive global biogeochemical systems.

Q & A

Q. What are the standard protocols for synthesizing propane-2-sulfonate with high purity?

- Methodological Answer: this compound synthesis typically involves sulfonylation of propane-2-ol using sulfonyl chlorides under anhydrous conditions. Key steps include:

- Substitution Reactions : React propane-2-ol with a sulfonyl chloride (e.g., propane-2-sulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Verify purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H (δ 1.2–1.4 ppm for isopropyl CH₃ groups) and ¹³C (δ 22–25 ppm for CH₃, δ 55–60 ppm for sulfonate-attached C) .

- FT-IR : Confirm sulfonate group presence via S=O asymmetric stretching (~1180–1200 cm⁻¹) and symmetric stretching (~1040–1060 cm⁻¹) .

- Elemental Analysis : Match experimental C, H, S percentages to theoretical values (e.g., C₃H₈O₃S: C 27.27%, H 6.06%, S 24.24%) .

Q. What experimental designs are suitable for studying this compound’s reactivity in aqueous solutions?

- Methodological Answer: Design pH-dependent kinetic studies:

- Variable pH Buffers : Prepare solutions (pH 2–12) to assess sulfonate group stability. Monitor degradation via UV-Vis (λmax ~210 nm) or conductivity measurements .

- Control Experiments : Compare hydrolysis rates with analogous sulfonates (e.g., methane sulfonate) to isolate steric/electronic effects of the isopropyl group .

- Data Collection : Use pseudo-first-order kinetics (excess H₂O) and Arrhenius plots to determine activation parameters .

Q. How to optimize solvent systems for this compound crystallization?

- Methodological Answer: Screen solvents using fractional crystallization:

- Solvent Polarity Gradient : Test mixtures of ethanol/water, acetone/hexane, or DMSO/diethyl ether. Monitor crystal formation under slow evaporation (25°C) .

- Additives : Introduce seed crystals or ionic liquids (e.g., [BMIM][BF₄]) to enhance nucleation .

- X-ray Diffraction : Validate crystal structure and packing motifs post-crystallization .

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer:

- Anhydrous Storage : Keep in a desiccator with silica gel or under nitrogen atmosphere to avoid hygroscopic degradation .

- Temperature Control : Store at –20°C in amber vials to minimize thermal/photo-oxidation .

- Stability Testing : Periodically analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect decomposition products .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activity of this compound derivatives?

- Methodological Answer: Conduct a systematic review and meta-analysis:

- Literature Triangulation : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. Use tools like SciFinder to identify overlooked variables (e.g., trace metal impurities) .

- Controlled Replication : Reproduce conflicting experiments with standardized reagents. Document deviations (e.g., stirring rate, catalyst aging) using FAIR data principles .

- Statistical Validation : Apply ANOVA or Bayesian inference to assess whether observed differences are statistically significant .

Q. What strategies can address low yields in this compound-mediated biomolecule conjugation?

- Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE):

- Factor Screening : Vary pH (6–8), temperature (4–37°C), and molar ratios (1:1 to 1:5 sulfonate:biomolecule). Use LC-MS to quantify conjugation efficiency .

- Protection/Deprotection : Introduce temporary protecting groups (e.g., tert-butyl) on sulfonate to prevent side reactions .

- Kinetic Profiling : Use stopped-flow spectroscopy to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How to evaluate this compound’s role in modulating enzyme activity?

- Methodological Answer: Employ enzymological assays and molecular docking:

- Activity Assays : Measure enzyme kinetics (Km, Vmax) with/without this compound. Use inhibitors/activators as controls .

- Docking Simulations : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities at active/allosteric sites. Validate with mutagenesis (e.g., Ala-scanning) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. noncompetitive inhibition .

Q. What methodologies are effective for detecting trace degradation products of this compound in environmental samples?

- Methodological Answer: Combine advanced separation and detection techniques:

- HPLC-MS/MS : Use a HILIC column (hydrophilic interaction) with MRM (multiple reaction monitoring) for sulfonate fragments (e.g., m/z 97 → 80) .

- Isotope Labeling : Synthesize ¹³C-labeled this compound as an internal standard to correct matrix effects .

- Microbial Degradation Studies : Incubate with soil/water microbiota and analyze via metagenomics to identify degradative pathways .

Q. How to design a robust study correlating this compound’s electronic properties with its reactivity?

- Methodological Answer:

Integrate computational and experimental approaches: - DFT Calculations : Compute partial charges (Mulliken/NBO), HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to infer transition-state structures .

- Cross-Validation : Correlate computational predictions with experimental Hammett plots (σ values for substituent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.